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molecular formula C13H11NO3 B8631460 4-[(Hydroxyamino)(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 89932-90-1

4-[(Hydroxyamino)(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one

Cat. No. B8631460
M. Wt: 229.23 g/mol
InChI Key: LAKIRRXYHHGTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05428125

Procedure details

4,4'-dihydroxybenzophenone (100.0 grams, 0.467 mole) is added to ethanol (300 milliliters) in a 1 liter Erlenmeyer flask and stirred. After dissolution of the 4,4'-dihydroxybenzophenone, a solution of hydroxylamine hydrochloride (48.6 grams, 0.699 mole) and sodium acetate (57.4 grams, 0.700 mole) in deionized water (70 milliliters) is added followed by an additional 100 milliliters of ethanol. This mixture is stirred and heated on a hot plate to a gentle reflux (75° C.). After heating for 4 hours, the solution is allowed to cool to room temperature (25° C.) with stirring and then filtered. The filter cake is washed with ethanol (100 milliliters); then the total filtrant obtained (600.4 grams) is concentrated to a weight of 219.2 grams by evaporation of the ethanol and water. The concentrated solution is placed into a 1 liter Erlenmeyer flask then stirred as 600 milliliters of deionized water is added. The addition of the deionized water induced formation of a white precipitate. After thirty minutes of stirring, the mixture is filtered. The solid 4,4'-dihydroxybenzophenone oxime thus obtained weighed 98.22 grams after drying. 4,4'-Dihydroxybenzophenone oxime (66.0 grams. 0.288 mole) and glacial acetic acid (330 milliliters) are added to a 500 milliliter round bottom flask equipped with a stirrer, water cooled condensor, nitrogen purge and heating mantle. A catalytic amount of p-toluenesulfonic acid (1.85 grams, 0.027 mole) is added and the reaction mixture then heated to 83° C. After heating for approximately two hours, a precipitate formed and the mixture is stirred for an additional two hours at 87° C. After this time, 25 milliliters of deionized water is added to the reactor and after thirty minutes, the contents of the reactor is transferred to a 1 liter Erlenmeyer flask and maintained therein with stirring. Immediately following the transfer, 400 milliliters of deionized water is added to the flask. The mixture is stirred for forty five minutes and then filtered. The filter cake thus obtained is washed with 800 milliliters of deionized water and then dried. The resultant light beige colored solid weighed 54.82 grams. Fourier transform infrared spectrophotometric analysis of a portion of the product confirmed the product structure as that of 4,4'-dihydroxybenzanilide. Differential scanning calorimetry demonstrated a sharp melting point endotherm at 273° C. for the 4,4'-dihydroxybenzanilide product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48.6 g
Type
reactant
Reaction Step Three
Quantity
57.4 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.C(O)C.Cl.[NH2:21][OH:22].C([O-])(=O)C.[Na+]>O>[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6](=[N:21][OH:22])[C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
Step Three
Name
Quantity
48.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
57.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated on a hot plate to
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature (25° C.)
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with ethanol (100 milliliters)
CUSTOM
Type
CUSTOM
Details
then the total filtrant obtained (600.4 grams)
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to a weight of 219.2 grams by evaporation of the ethanol and water
STIRRING
Type
STIRRING
Details
then stirred as 600 milliliters of deionized water
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
The addition of the deionized water induced formation of a white precipitate
STIRRING
Type
STIRRING
Details
After thirty minutes of stirring
FILTRATION
Type
FILTRATION
Details
the mixture is filtered

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(C2=CC=C(C=C2)O)=NO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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